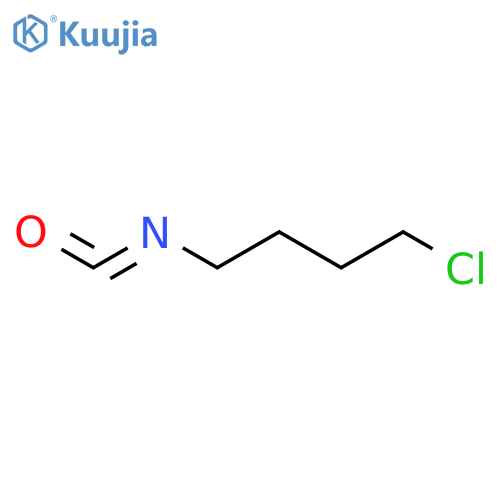Cas no 42865-18-9 (1-Chloro-4-isocyanatobutane)

1-Chloro-4-isocyanatobutane structure
商品名:1-Chloro-4-isocyanatobutane
1-Chloro-4-isocyanatobutane 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-isocyanatobutane
- AKOS006382876
- DA-05914
- EN300-7591476
- 42865-18-9
- SCHEMBL1918828
-
- インチ: InChI=1S/C5H8ClNO/c6-3-1-2-4-7-5-8/h1-4H2
- InChIKey: DLOJFZYDDGVUCK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 133.0294416Da
- どういたいしつりょう: 133.0294416Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 88.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.4Ų
1-Chloro-4-isocyanatobutane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7591476-2.5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 2.5g |
$1594.0 | 2025-02-24 | |
| Enamine | EN300-7591476-0.25g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 0.25g |
$403.0 | 2025-02-24 | |
| Enamine | EN300-7591476-0.05g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 0.05g |
$188.0 | 2025-02-24 | |
| Aaron | AR028JQX-100mg |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 100mg |
$413.00 | 2025-02-16 | |
| Aaron | AR028JQX-5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 5g |
$3270.00 | 2023-12-15 | |
| 1PlusChem | 1P028JIL-5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 5g |
$2979.00 | 2024-05-02 | |
| 1PlusChem | 1P028JIL-10g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 10g |
$4388.00 | 2024-05-02 | |
| 1PlusChem | 1P028JIL-1g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 1g |
$1067.00 | 2024-05-02 | |
| Aaron | AR028JQX-1g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95% | 1g |
$1143.00 | 2025-02-16 | |
| Enamine | EN300-7591476-0.5g |
1-chloro-4-isocyanatobutane |
42865-18-9 | 95.0% | 0.5g |
$636.0 | 2025-02-24 |
1-Chloro-4-isocyanatobutane 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
42865-18-9 (1-Chloro-4-isocyanatobutane) 関連製品
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
